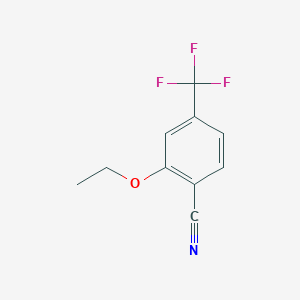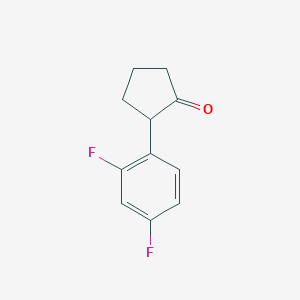
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
概要
説明
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the cyclization of amido-nitriles. One common method includes the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis, which allows for efficient and high-yield production. A Schiff’s base complex nickel catalyst (Ni-C) is commonly used in these processes, enabling the synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
化学反応の分析
Types of Reactions
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols .
科学的研究の応用
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: shares similarities with other imidazole derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H10ClN3O |
|---|---|
分子量 |
235.67 g/mol |
IUPAC名 |
(2-amino-5-chlorophenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H10ClN3O/c1-15-5-4-14-11(15)10(16)8-6-7(12)2-3-9(8)13/h2-6H,13H2,1H3 |
InChIキー |
MNKUUSUHXFYFRZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C(=O)C2=C(C=CC(=C2)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-Dichloro-phenyl)methyl]-4,6-pyrimidinediol](/img/structure/B8680395.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)

![Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride](/img/structure/B8680421.png)






